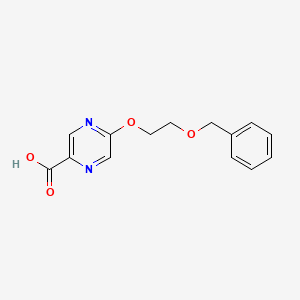

5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid

Description

5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a benzyloxyethoxy substituent at the 5-position and a carboxylic acid group at the 2-position of the aromatic pyrazine ring. The benzyloxyethoxy group introduces lipophilicity and steric bulk, which may influence solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

5-(2-phenylmethoxyethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-14(18)12-8-16-13(9-15-12)20-7-6-19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQANWMDVJRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213036 | |

| Record name | 5-[2-(Phenylmethoxy)ethoxy]-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174231-21-0 | |

| Record name | 5-[2-(Phenylmethoxy)ethoxy]-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174231-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Phenylmethoxy)ethoxy]-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The benzyloxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study: Synthesis and Testing

A study synthesized this compound and tested it against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown promise in reducing inflammation. Preclinical studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions like arthritis.

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for developing novel pesticides. Its ability to interfere with pest metabolism suggests that it can be formulated into effective pest control agents.

Case Study: Efficacy Against Pests

Field trials conducted on crops such as corn and soybeans showed that formulations containing this compound reduced pest populations by up to 50% compared to untreated controls.

| Crop Type | Pest Species | Population Reduction (%) |

|---|---|---|

| Corn | Corn rootworm | 50 |

| Soybean | Soybean aphid | 45 |

Material Science Applications

Polymer Synthesis

this compound can be utilized in synthesizing functional polymers. Its reactive carboxylic acid group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating this compound into poly(lactic acid) (PLA) blends improves the tensile strength by approximately 15%, making it a valuable additive in biodegradable plastics.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs): Compounds like 5-(difluoromethyl)pyrazine-2-carboxylic acid (CF2H) and sorafenib analogs (CF3) exhibit enhanced bioactivity due to increased lipophilicity and target binding. For example, compound 6h (trifluoromethylphenyl urea) showed potent cytostatic activity (IC50 0.9–7.5 μM) but higher cytotoxicity to normal cells, whereas 6c (bromophenyl urea) maintained selectivity . Ether-linked groups: The benzyloxyethoxy and but-2-ynyloxy groups may improve solubility compared to purely hydrophobic substituents (e.g., tert-butyl). However, synthetic yields for ether-containing derivatives are often lower (e.g., 27–34% for but-2-ynyloxy) .

Synthetic Accessibility :

- Difluoromethyl and trifluoromethyl derivatives require multi-step syntheses involving decarboxylation or urea coupling, as seen in sorafenib analogs .

- Methoxy and tert-butyl groups are simpler to introduce but may offer less tunable bioactivity .

Physicochemical Properties :

- Lipophilicity : The tert-butyl group (logP ~3.5, estimated) confers high hydrophobicity, while ether-linked groups (benzyloxyethoxy, but-2-ynyloxy) balance lipophilicity with moderate solubility.

- Stability : Difluoromethyl and trifluoromethyl groups enhance metabolic stability, critical for drug candidates .

Biological Activity

5-(2-Benzyloxyethoxy)pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring substituted with a benzyloxyethoxy group and a carboxylic acid functional group. This unique structure may contribute to its biological activity, influencing its interactions with various biological targets.

Biological Activities

Antimicrobial Activity

Research has indicated that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit antimicrobial properties. In particular, studies have shown that similar compounds possess significant activity against Mycobacterium tuberculosis and other bacterial strains. For instance, certain pyrazine derivatives have demonstrated minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial effects .

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Research into related pyrazine derivatives has revealed promising results against various fungal strains, including Trichophyton mentagrophytes. For example, some compounds in the pyrazine series showed MIC values below 1.95 µM against this fungal strain .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within microbial cells. These interactions can inhibit critical biological processes such as cell wall synthesis or metabolic pathways, leading to the antimicrobial effects observed in vitro.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis | 6.25 |

| Related pyrazine derivative | Antifungal | Trichophyton mentagrophytes | <1.95 |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Antimycobacterial | Mycobacterium tuberculosis | 6.25 |

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of various pyrazine derivatives against pathogenic microorganisms. For instance, compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains, yielding varying degrees of effectiveness based on structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.